molecular formula C20H25FN2O B2596419 3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether CAS No. 477870-97-6

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether

Cat. No. B2596419
CAS RN: 477870-97-6
M. Wt: 328.431
InChI Key: RRMQBTUNVZANGY-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether, also known as 4-FPP, is a synthetic small molecule that has been studied for its potential applications in scientific research. 4-FPP is a derivative of the 4-phenylpiperazine (4-PP) class of compounds, which are known for their ability to interact with a variety of receptors in the central nervous system. 4-FPP is an agonist of the serotonin 5-HT2A receptor, which is involved in numerous physiological processes, including mood regulation and cognitive function. In addition, 4-FPP has been studied for its ability to modulate dopamine levels in the brain, and has been shown to have antidepressant and anxiolytic effects in animal models.

Scientific Research Applications

Synthesis of Intermediates for Pharmaceutical Applications

The synthesis and evaluation of intermediates for pharmaceutical applications have been a significant area of research. One study highlights the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research developed a pilot-scale method for its preparation, underscoring the relevance of fluoroalkyl ethers in pharmaceutical manufacturing processes (Qiu et al., 2009).

Development of Chemosensors

Fluoroalkylether compounds, including derivatives like "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been investigated for their application in chemosensor development. A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) indicates the potential of fluoroalkylethers for detecting various analytes due to their high selectivity and sensitivity. This research area focuses on creating advanced detection systems for environmental monitoring, healthcare, and industrial processes (Roy, 2021).

Environmental Analysis and Monitoring

The environmental impact and analysis of fluoroalkylether substances, including those similar to "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been explored. A review covering the analysis of F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances in environmental and biomonitoring samples discusses their persistence, bioaccumulative, and toxic properties. Such research is crucial for understanding the environmental fate and effects of ether-PFAS, contributing to regulatory efforts and pollution mitigation strategies (Munoz et al., 2019).

Review of Thermophysical Properties

The study of mixtures containing MTBE, TAME, and other ethers with non-polar solvents reviews the thermophysical properties relevant to fuel additives. This research highlights the importance of ethers in improving fuel performance and reducing emissions, indicating the broader applicability of fluoroalkylether compounds in energy and environmental sciences (Marsh et al., 1999).

Medicinal Chemistry and Pharmacology

Phenylpiperazine derivatives, which include the pharmacophoric groups similar to those in "3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether," have been extensively reviewed for their application in medicinal chemistry, particularly in the treatment of CNS disorders. This review underscores the versatility and druglikeness of the N-phenylpiperazine scaffold, suggesting further research fields beyond CNS structures (Maia et al., 2012).

properties

IUPAC Name

1-[[4-(3-fluoropropoxy)phenyl]methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c21-11-4-16-24-20-9-7-18(8-10-20)17-22-12-14-23(15-13-22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBTUNVZANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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